Ácido 3-(cianometil)benzoico

Descripción general

Descripción

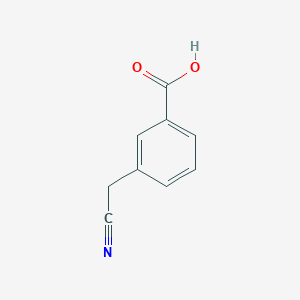

3-(Cyanomethyl)benzoic acid is an organic compound with the chemical formula C9H7NO2. It appears as a colorless to light yellow crystalline powder with a characteristic benzoic acid odor. This compound is insoluble in water at room temperature but can dissolve in organic solvents. It is stable under normal conditions but may decompose under high temperatures or light .

Aplicaciones Científicas De Investigación

Applications Overview

3-(Cyanomethyl)benzoic acid serves as a versatile reagent in organic synthesis, particularly in the pharmaceutical industry. Its applications can be categorized into several key areas:

-

Synthesis of Pharmaceutical Compounds

- It is notably used in the synthesis of neprilysin inhibitors, which are important for treating various diseases, including Alzheimer’s disease. Neprilysin is an enzyme involved in the degradation of amyloid-beta peptides, and its inhibition can lead to increased levels of these peptides, potentially reducing the progression of Alzheimer’s disease .

- Intermediate in Organic Synthesis

- Research and Development

Data Table: Key Applications

Case Study 1: Neprilysin Inhibitors

A study highlighted the synthesis of neprilysin inhibitors using 3-(Cyanomethyl)benzoic acid as a starting material. The research demonstrated that modifications to the compound could yield derivatives with enhanced activity against neprilysin, showcasing its potential in drug development for neurodegenerative diseases .

Case Study 2: Synthesis of Esters

In another study, researchers utilized 3-(Cyanomethyl)benzoic acid to synthesize various esters through a series of reactions involving methylation and subsequent hydrolysis. This approach not only illustrated the compound's versatility but also provided insights into optimizing reaction conditions for higher yields .

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in the synthesis of various pharmaceutically important compounds .

Mode of Action

It is primarily used as a reagent in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The molecular and cellular effects of 3-(Cyanomethyl)benzoic acid’s action would depend on the specific compounds it helps synthesize . As a reagent, its primary role is to participate in chemical reactions, and the products of these reactions would have their own distinct biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Cyanomethyl)benzoic acid can be synthesized by reacting 3-chloromethylbenzoic acid with sodium cyanide. The process involves dissolving 3-chloromethylbenzoic acid in aqueous ammonia and then adding sodium cyanide solution. The reaction is continued with heating and stirring until the product is obtained .

Industrial Production Methods: Another method involves using m-toluic acid as a starting material. The process includes acylation with sulphone chloride, chlorination with liquid chlorine, esterification with non-aqueous methanol, and finally cyanation with sodium cyanide. This method is suitable for industrial production due to its high yield and eco-friendly nature .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The cyanomethyl group can participate in substitution reactions, forming complex compounds.

Coupling Reactions: It can be used in copper-mediated C-H (sp²)/C-H (sp³) coupling reactions to construct complex molecular scaffolds.

Common Reagents and Conditions:

Sodium Cyanide: Used in the cyanation process.

Sulphone Chloride and Liquid Chlorine: Used in the acylation and chlorination steps during industrial synthesis.

Major Products:

Methyl 3-(Cyanomethyl)benzoate: An intermediate product in the industrial synthesis process.

Comparación Con Compuestos Similares

- 3-Carboxyphenylacetonitrile

- 3-(Chloromethyl)benzoic Acid

- Methyl 3-(Cyanomethyl)benzoate

Comparison: 3-(Cyanomethyl)benzoic acid is unique due to its specific electron-accepting properties and its role in the synthesis of complex molecular scaffolds. Its stability and versatility in various chemical reactions make it distinct from other similar compounds .

Actividad Biológica

3-(Cyanomethyl)benzoic acid, with the chemical formula and CAS number 5689-33-8, is a benzoic acid derivative notable for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article reviews the biological activity of 3-(Cyanomethyl)benzoic acid, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 161.16 g/mol |

| Melting Point | 175-176 °C |

| Solubility | DMSO, Methanol (slightly) |

| pKa | 4.04 |

| Log P | 1.33 |

3-(Cyanomethyl)benzoic acid exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antiproliferative effects.

- Modulation of Protein Degradation Pathways : Studies indicate that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis and protein turnover .

Antiproliferative Effects

Research has demonstrated that 3-(Cyanomethyl)benzoic acid possesses significant antiproliferative properties. In vitro studies suggest that it can inhibit cell growth in various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The compound's ability to activate proteasomal degradation pathways enhances its potential as an anticancer agent.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that 3-(Cyanomethyl)benzoic acid can scavenge free radicals effectively, contributing to its protective effects against oxidative damage.

Antimicrobial Properties

3-(Cyanomethyl)benzoic acid exhibits antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections or as a preservative in food and pharmaceutical industries.

Case Studies and Research Findings

- Cell-Based Assays : A study assessed the effects of various benzoic acid derivatives on human foreskin fibroblasts, revealing that compounds similar to 3-(Cyanomethyl)benzoic acid significantly activated cathepsins B and L, crucial for protein degradation . The results indicated that these compounds could enhance proteostasis, particularly in aging cells.

- Antiproliferative Screening : In a screening of benzoic acid derivatives for anticancer activity, 3-(Cyanomethyl)benzoic acid was found to inhibit the growth of several cancer cell lines at micromolar concentrations. This suggests that further development could lead to novel therapeutic agents targeting specific cancers.

- Antioxidant Evaluation : A comparative study highlighted that 3-(Cyanomethyl)benzoic acid exhibited higher antioxidant activity than many other benzoic acid derivatives, making it a candidate for further exploration in nutraceutical applications .

Propiedades

IUPAC Name |

3-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATIHVJZEPOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205412 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-33-8 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYANOMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.